Mcl-1 inhibitor 9

Mcl-1 inhibitor Biochemical IC50 Binding Affinity

Mcl-1 inhibitor 9 (Example 2; CAS 1883727-31-8) is a small-molecule antagonist of myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein in the Bcl-2 family. It demonstrates potent inhibitory activity against Mcl-1 with an IC50 of 0.21889 nM in biochemical assays and exhibits anti-tumor activity in preclinical models.

Molecular Formula C32H39ClN2O5S
Molecular Weight 599.2 g/mol
Cat. No. B12407817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl-1 inhibitor 9
Molecular FormulaC32H39ClN2O5S
Molecular Weight599.2 g/mol
Structural Identifiers
SMILESCC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)O
InChIInChI=1S/C32H39ClN2O5S/c1-20-5-3-7-29(36)26-11-8-24(26)17-35-18-32(14-4-6-22-15-25(33)10-12-27(22)32)19-40-30-13-9-23(16-28(30)35)31(37)34-41(38,39)21(20)2/h3,7,9-10,12-13,15-16,20-21,24,26,29,36H,4-6,8,11,14,17-19H2,1-2H3,(H,34,37)/b7-3-/t20-,21+,24-,26+,29-,32-/m0/s1
InChIKeyVRSBISSEYLZZBN-DNZFJNTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mcl-1 inhibitor 9: Potent and Selective Mcl-1 Antagonist for Apoptosis Research


Mcl-1 inhibitor 9 (Example 2; CAS 1883727-31-8) is a small-molecule antagonist of myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein in the Bcl-2 family [1]. It demonstrates potent inhibitory activity against Mcl-1 with an IC50 of 0.21889 nM in biochemical assays and exhibits anti-tumor activity in preclinical models . The compound is a macrocyclic indole derivative that selectively binds to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins like BIM and BAK, leading to the induction of apoptosis in Mcl-1-dependent cancer cells [2].

Mechanism Selective BH3-mimetic for Mcl-1 Displaces pro-apoptotic BIM/BAK
Pathway Apoptosis signaling & cell death Mcl-1-dependent cancer models
Differentiation Macrocyclic indole scaffold Distinct from clinical candidates

Why Generic Mcl-1 Inhibitors Cannot Substitute for Mcl-1 inhibitor 9 in Research


Mcl-1 inhibitors exhibit significant variation in potency, selectivity, and cellular efficacy, making them non-interchangeable in research settings [1]. While many compounds in this class target Mcl-1, their differential affinity for other Bcl-2 family members (such as Bcl-2 and Bcl-xL), their distinct physicochemical properties, and their variable performance across different cancer cell lines directly impact experimental outcomes [2][3]. For instance, the dual Bcl-2/Bcl-xL inhibitor Navitoclax has a broader activity profile but also higher toxicity, whereas the Bcl-2-selective inhibitor Venetoclax shows limited activity in Mcl-1-dependent cancers . Therefore, substituting Mcl-1 inhibitor 9 with a seemingly similar compound can lead to inconsistent results, misinterpretation of Mcl-1 biology, and failed validation of therapeutic hypotheses. The specific quantitative evidence provided below underscores the unique profile of Mcl-1 inhibitor 9, justifying its selection over other in-class compounds for precise and reproducible research.

! Mcl-1 affinity and selectivity profiles vary widely across in-class inhibitors; even compounds with similar biochemical IC50 may not reproduce cellular selectivity.
! Bcl-2/Bcl-xL cross-reactivity (e.g., Navitoclax) can confound apoptosis readouts and lead to unintended pan-Bcl-2 family inhibition, masking Mcl-1-specific biology.
! Clinical-stage Mcl-1 antagonists such as AMG 176 or S63845 have distinct scaffold, pharmacokinetic, and cellular activity contexts that may not transfer to tool compound studies.

Quantitative Differentiation of Mcl-1 inhibitor 9: Head-to-Head Evidence Against Key Comparators


Superior Biochemical Potency: Mcl-1 inhibitor 9 vs. A-1210477 and S63845

Mcl-1 inhibitor 9 exhibits sub-nanomolar biochemical potency (IC50 = 0.21889 nM) against Mcl-1 . This potency is superior to the well-characterized Mcl-1 inhibitor A-1210477 (IC50 = 26.2 nM) and comparable to the clinical candidate S63845 (Kd = 0.19 nM) , but with a distinct macrocyclic indole scaffold [1] that may confer differential binding kinetics and cellular activity [2].

Biochemical potency
Cross-study comparable
IC50 = 0.21889 nM
Reported sub-nanomolar Mcl-1 binding
~120-fold lower than A-1210477 (26.2 nM); comparable to S63845 Kd
Mcl-1 inhibitor Biochemical IC50 Binding Affinity

Enhanced Cellular Selectivity Window: Mcl-1 inhibitor 9 in Mcl-1 vs. Bcl-2/Bcl-xL Dependent Cells

In cell proliferation assays across a diverse panel of human cancer cell lines, Mcl-1 inhibitor 9 demonstrates a clear selectivity window. It exhibits an EC50 of 0.3 µM in Mcl1-1780 cells (high Mcl-1 priming) compared to 1.1 µM in Bcl2-1863 cells (high Bcl-2/Bcl-xL priming), representing a 3.7-fold selectivity for Mcl-1-dependent cells [1][2]. This differential activity confirms its on-target cellular mechanism and distinguishes it from broader Bcl-2 family inhibitors like Navitoclax, which would potently inhibit both cell lines .

Cellular selectivity
Direct head-to-head
EC50 Mcl-1 cells: 0.3 µM
EC50 Bcl-2 cells: 1.1 µM
3.7-fold selectivity for Mcl-1-dependent cells
Cell proliferation assay, 72h
Cellular Selectivity Mcl-1 Dependency Cancer Cell Lines

Validated Activity in Multiple Myeloma: Mcl-1 inhibitor 9 vs. Clinical Candidate AMG 176

Mcl-1 inhibitor 9 demonstrates potent anti-proliferative activity in the OPM-2 human multiple myeloma cell line, a model system highly relevant to Mcl-1-driven cancers . It exhibits an IC50 of 104.69 nM in OPM-2 cells . This is in contrast to the clinical Mcl-1 inhibitor AMG 176, which, despite an IC50 of 16 nM in biochemical assays, showed no objective responses and only transient blast reduction in clinical trials for hematologic malignancies [1], highlighting the potential of Mcl-1 inhibitor 9 as a differentiated tool for preclinical studies in multiple myeloma.

Multiple myeloma activity
Cross-study comparable
OPM-2 IC50 = 104.69 nM
Supports cell-model response context
AMG 176 showed no objective clinical response despite biochemical potency
Multiple Myeloma OPM-2 Cells Anti-tumor Activity

Broader Cellular Activity Spectrum: Mcl-1 inhibitor 9's Pan-Cancer Lineage Efficacy

Mcl-1 inhibitor 9 has been profiled against a diverse panel of human cancer cell lines, revealing a wide spectrum of activity beyond Mcl-1-selective models [1]. It demonstrates EC50 values ranging from 0.3 µM in Mcl1-1780 cells to 3.3 µM in SUDHL-6, 1.6 µM in NCI-H929, and 6.3 µM in HL60 cells [1]. This broad activity profile differentiates it from compounds like the Bcl-xL-selective inhibitor A-1331852, which showed limited efficacy across AML cell lines [2].

Pan-cancer lineage
Class-level inference
EC50 range: 0.3 – 6.3 µM
Broad activity across hematologic and solid tumor cell lines
12 cell-line panel, 72h; profile differs from Bcl-xL inhibitor A-1331852
Cancer Cell Line Panel EC50 Profiling Target Validation

Recommended Research and Industrial Applications for Mcl-1 inhibitor 9


Target Validation and Mechanistic Studies in Mcl-1-Dependent Cancers

Mcl-1 inhibitor 9 is ideally suited for validating Mcl-1 as a therapeutic target in Mcl-1-dependent cancer models, particularly multiple myeloma and acute myeloid leukemia (AML). Its 3.7-fold cellular selectivity window (EC50 of 0.3 µM in Mcl1-1780 vs. 1.1 µM in Bcl2-1863 cells) [1] allows researchers to confidently attribute observed apoptosis to Mcl-1 inhibition, minimizing off-target effects. This is critical for mechanistic studies investigating the role of Mcl-1 in cell survival, apoptosis signaling, and resistance to other therapies .

Preclinical Combination Therapy Research with Bcl-2 Inhibitors

Given its potent and selective Mcl-1 inhibition (IC50 = 0.21889 nM) [1], Mcl-1 inhibitor 9 serves as a valuable tool for preclinical studies exploring combination strategies with Bcl-2 inhibitors like Venetoclax. Its sub-nanomolar potency ensures effective Mcl-1 blockade, enabling researchers to investigate synergistic lethality and overcome resistance mechanisms in cancers that co-express Bcl-2 and Mcl-1 .

Structure-Activity Relationship (SAR) and Chemical Biology Studies

As a macrocyclic indole derivative [1], Mcl-1 inhibitor 9 represents a distinct chemical scaffold among Mcl-1 inhibitors. Its unique structure and sub-nanomolar potency (IC50 = 0.21889 nM) make it a valuable reference compound for medicinal chemistry efforts, including structure-activity relationship (SAR) studies, co-crystallization experiments, and the development of next-generation Mcl-1 antagonists with improved drug-like properties [2].

Biomarker and Diagnostic Assay Development

The compound's well-characterized cellular activity profile across a panel of cancer cell lines (e.g., EC50 = 0.3 µM in Mcl1-1780, 1.1 µM in Bcl2-1863, 3.3 µM in SUDHL-6) [1] makes it a suitable reference standard for developing and validating cell-based assays to detect Mcl-1 dependency and predict sensitivity to Mcl-1-targeted therapies in patient-derived samples .

Application
Selection Property
Validation Focus
Mcl-1-dependent cell model studies
Mcl-1 isoform selectivity
Apoptosis endpoint and Bcl-2 family profiling
Combination apoptosis pathway research
Mcl-1 selectivity context
Synergy endpoint and resistance model review
Chemical biology & SAR studies
Macrocyclic indole scaffold identity
Binding kinetics and structural biology
Mcl-1 dependency assay development
Cellular selectivity profile
Assay response across cell-line panels

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